molecular formula C13H13N3O B2907438 2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097895-71-9

2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2907438
CAS No.: 2097895-71-9
M. Wt: 227.267
InChI Key: ZWIOSQWLTGIXED-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound characterized by its fused ring structure, which includes a pyridine ring and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route involves the base-promoted C-alkylation of (pyridin-2-yl)methyl alcohols with ketones. This method utilizes unstrained C(sp3)–C(sp3) bonds and avoids the need for transition metals, making it an environmentally friendly approach.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-[(Pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

The compound's potential medicinal applications include its use as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents.

Industry

In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-[(Pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Pyridazin-3(2H)-ones: : These compounds are structurally similar and have been studied for their diverse pharmacological activities.

  • 2-(Bromomethyl)pyridine: : This compound is used in the synthesis of various derivatives, including the one .

Uniqueness

2-[(Pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one stands out due to its unique fused ring structure, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13-8-10-4-3-6-12(10)15-16(13)9-11-5-1-2-7-14-11/h1-2,5,7-8H,3-4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIOSQWLTGIXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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